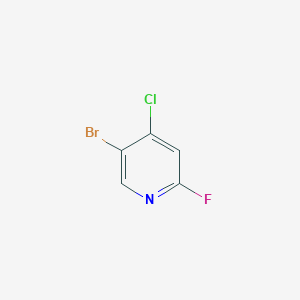

5-Bromo-4-chloro-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(8)1-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIYUIGLEOJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657723 | |

| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184920-15-7 | |

| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluoropyridine (CAS No. 1184920-15-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a detailed synthetic pathway, and explores its reactivity, with a particular focus on regioselective cross-coupling reactions. Furthermore, it provides predicted spectroscopic data for analytical characterization and discusses its potential applications as a key building block in the development of novel therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction and Core Molecular Data

This compound is a polysubstituted pyridine ring, a structural motif frequently encountered in pharmacologically active compounds. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions on the pyridine core imparts unique electronic properties and offers multiple sites for selective functionalization. This makes it a highly versatile intermediate for the synthesis of complex molecular architectures.

It is crucial to distinguish this compound from its isomer, 5-Bromo-2-chloro-4-fluoropyridine (CAS No. 1211580-49-2), as the positional difference of the chloro and fluoro substituents significantly impacts the molecule's reactivity and spectroscopic signature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions and should be considered as estimates.

| Property | Value |

| CAS Number | 1184920-15-7 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| Appearance | Predicted to be a solid |

| Boiling Point | Predicted: ~209.7 °C |

| Density | Predicted: ~1.83 g/cm³ |

| LogP | Predicted: ~2.6 |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a sequence of halogenation and diazotization-substitution reactions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Bromination of 2-Amino-4-chloropyridine

-

To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-bromo-4-chloropyridine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Suspend 2-amino-5-bromo-4-chloropyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to form the diazonium salt.

-

Isolate the diazonium salt by filtration and wash with cold diethyl ether.

-

Gently heat the isolated diazonium salt to induce thermal decomposition (the Balz-Schiemann reaction), leading to the formation of this compound.

-

The crude product can be purified by distillation or column chromatography.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of the three halogen substituents. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) and activates the halogen atoms towards various cross-coupling reactions.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond generally follows the order C-Br > C-Cl. The C-F bond is typically unreactive under these conditions. This differential reactivity allows for the selective functionalization of the C-5 position (bromine) while leaving the C-4 position (chlorine) intact for subsequent transformations.

Caption: Regioselective Suzuki-Miyaura coupling at the C-5 position.

Representative Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 5-aryl-4-chloro-2-fluoropyridine derivative.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C-6 will likely appear as a doublet due to coupling with the fluorine at C-2. The proton at C-3 will appear as a singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.8 - 8.0 | s |

| H-6 | ~8.2 - 8.4 | d (J ≈ 2-3 Hz) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the electronegative halogen atoms will be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 (d, ¹JCF) |

| C-3 | ~115 - 118 |

| C-4 | ~145 - 148 |

| C-5 | ~110 - 113 |

| C-6 | ~150 - 153 (d, ³JCF) |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Expected Fragmentation Pattern:

-

[M]⁺: The molecular ion with a characteristic isotopic cluster.

-

[M-Br]⁺: Loss of a bromine radical.

-

[M-Cl]⁺: Loss of a chlorine radical.

-

[M-Br-HCN]⁺: Subsequent loss of hydrogen cyanide from the pyridine ring.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors. The 2-aminopyridine moiety, which can be accessed from 2-fluoropyridines via nucleophilic substitution, is a well-known hinge-binding motif in many kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

This compound is an excellent starting material for the synthesis of libraries of potential kinase inhibitors. The fluorine at the C-2 position can be displaced by various amines to introduce the crucial hinge-binding element. The bromine at the C-5 position can be functionalized via cross-coupling reactions to explore the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

Caption: General strategy for the synthesis of kinase inhibitors from this compound.

Agrochemical and Materials Science Applications

The unique substitution pattern of this compound also makes it a valuable intermediate in the synthesis of novel agrochemicals and functional materials. The pyridine core is a common feature in many herbicides and pesticides. In materials science, fluorinated aromatic compounds are of interest for the development of liquid crystals, polymers, and organic electronics due to their unique electronic and physical properties.

Safety Information

This compound is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its trifunctionalized pyridine core offers a platform for the regioselective introduction of various substituents, making it a highly attractive intermediate for the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and development in this exciting area of chemistry.

References

-

PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-fluoropyridine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, possessing bromo, chloro, and fluoro substituents on the pyridine core, allows for selective and sequential chemical modifications, making it an attractive intermediate for the synthesis of complex, polysubstituted pyridine targets. Understanding the physical properties of this compound is paramount for its effective use in research and development, ensuring proper handling, reaction design, and purification. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for its characterization and safe handling procedures.

Molecular Structure and Identification

The structural integrity of a chemical entity is the foundation of its physical and chemical behavior. This compound is identified by the following key parameters:

| Identifier | Value |

| CAS Number | 1184920-15-7 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)F |

| InChI Key | IHOUCYWEAFGESV-UHFFFAOYSA-N |

The arrangement of the halogen substituents on the pyridine ring dictates its reactivity. The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position offers an additional site for modification.

Predicted Physical Properties

While experimentally determined data for this compound is not widely available in peer-reviewed literature, computational predictions provide valuable estimates for its physical properties. These predictions are based on the compound's structure and are useful for initial experimental design.

| Property | Predicted Value |

| Boiling Point | 209.7 ± 35.0 °C at 760 mmHg |

| Density | 1.829 ± 0.06 g/cm³ |

| Appearance | Expected to be a liquid at room temperature |

Expected Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. Based on the principles of "like dissolves like," the expected solubility of this compound can be inferred.

-

Polar Aprotic Solvents: Given its polar nature due to the nitrogen atom and halogens, it is expected to be soluble in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

-

Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexane and toluene.

-

Polar Protic Solvents: It is likely to be sparingly soluble in polar protic solvents like water and ethanol, as the potential for hydrogen bonding is limited.

The pyridine nitrogen can be protonated in acidic aqueous solutions, which would increase its water solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are not publicly available, the expected features can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the surrounding halogen atoms.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the 2-position.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring. The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

Experimental Protocols

For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are provided.

Determination of Boiling Point (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Caption: Workflow for Boiling Point Determination.

Determination of Solubility

A qualitative assessment of solubility is a fundamental first step in characterizing a compound.

Caption: Protocol for Qualitative Solubility Testing.

Acquisition of Spectroscopic Data

-

Sample Preparation: For a liquid sample, add a few drops of this compound to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Mixing: Gently mix the sample until homogeneous.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

Analysis: The compound will be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, wash the affected area immediately with copious amounts of water.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated waste container.[2]

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a thorough overview of its predicted characteristics, expected spectroscopic features, and detailed protocols for its empirical characterization. By adhering to the outlined safety and handling procedures, researchers can effectively and safely utilize this versatile building block in their synthetic endeavors.

References

5-Bromo-4-chloro-2-fluoropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Halogenated pyridines are a cornerstone in the field of medicinal chemistry, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Their unique electronic and steric characteristics allow for fine-tuning of molecular interactions with biological targets. Among these, 5-Bromo-4-chloro-2-fluoropyridine has emerged as a particularly valuable building block.

This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this versatile chemical entity in their work. The strategic placement of three different halogen atoms on the pyridine ring offers a rich platform for selective chemical modifications, making it a powerful tool in the synthesis of complex molecules.

Physicochemical Properties

Molecular Structure and Weight

This compound is a derivative of pyridine with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position.

-

InChI Key: APIYUIGLEOJMIY-UHFFFAOYSA-N[2]

The presence of three different halogens on the pyridine ring imparts distinct electronic and steric properties, which are crucial for its reactivity and interaction with biological systems.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing synthetic transformations, purification protocols, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClFN | [1][2] |

| Molecular Weight | 210.43 g/mol | [1][3] |

| CAS Number | 1184920-15-7 | [1][2] |

| Predicted Boiling Point | 209.7 ± 35.0 °C | [2] |

| Predicted Density | 1.829 ± 0.06 g/cm³ | [2] |

| Predicted XLogP3 | 2.6 | [2] |

| Predicted PSA | 12.9 | [2] |

Note: Some of the listed properties are predicted values and should be used as a guide.

Synthesis and Reactivity

Common Synthetic Routes

The synthesis of polysubstituted pyridines like this compound can be complex. While specific, high-yield synthetic routes for this exact isomer are not extensively detailed in readily available literature, general methods for the synthesis of halogenated pyridines often involve multi-step processes. These can include:

-

Halogenation of pre-functionalized pyridines: Starting with a substituted pyridine, sequential halogenation reactions can be employed. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents.

-

Diazotization of aminopyridines: An amino group on the pyridine ring can be converted to a diazonium salt, which can then be displaced by a halogen in a Sandmeyer-type reaction. For instance, a synthetic pathway for a related compound, 5-Bromo-2,4-dichloropyridine, involves the bromination of 2-amino-4-chloropyridine, followed by diazotization and chlorination[4][5].

-

Halogen dance reactions: Under specific basic conditions, halogens can migrate around the pyridine ring, allowing for the synthesis of less accessible isomers[6].

A generalized synthetic approach is depicted below:

Caption: Generalized synthetic pathway for this compound.

Key Reactivity Patterns

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The electron-withdrawing nature of the nitrogen atom and the halogens makes the ring electron-deficient and susceptible to nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 2-position is the most susceptible to SₙAr due to the strong activating effect of the adjacent ring nitrogen. The chlorine at the 4-position is also a viable site for nucleophilic displacement, albeit generally less reactive than the 2-fluoro position. The bromine at the 5-position is the least reactive towards SₙAr.

-

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 5-position is the primary site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon and heteroatom substituents at this position.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-chloro-2-fluoropyridine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical and materials science research is increasingly reliant on novel halogenated pyridines as versatile building blocks. Among these, 5-Bromo-4-chloro-2-fluoropyridine stands out for its unique substitution pattern, offering multiple reaction sites for complex molecular architecture. However, its utility is intrinsically linked to a comprehensive understanding of its safety profile. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, ensuring that its potential can be harnessed without compromising laboratory safety.

Section 1: Chemical Identity and Properties of this compound

A clear understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These parameters dictate storage conditions, appropriate handling techniques, and potential incompatibilities.

| Property | Value | Source |

| CAS Number | 1184920-15-7 | [1][2] |

| Molecular Formula | C₅H₂BrClFN | [1] |

| Molecular Weight | 210.43 g/mol | [1] |

| Boiling Point (Predicted) | 209.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.829 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.6 | [1] |

Disclaimer: Some physical properties, such as boiling point and density, are predicted values and should be treated as estimations.[1]

Section 2: Hazard Identification and GHS Classification

The hazard profile of this compound is not fully elucidated in publicly available, harmonized databases. Some suppliers provide GHS classifications, while others state that the data is not available.[1][3] This discrepancy necessitates a cautious and conservative approach to its hazard assessment.

2.1 Reported GHS Classification for this compound

Some suppliers have assigned the following hazard statements to this compound:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Given the potential for significant irritation and acute toxicity, it is imperative to handle this compound with the assumption that these hazards are present.

2.2 Analog-Based Precautionary Hazard Assessment

Due to the limited specific data for this compound, it is scientifically prudent to consider the hazard profiles of structurally similar isomers, such as 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5). The documented hazards for this analog align with and reinforce the precautionary approach that should be taken.

-

Skin Irritation (Category 2): Halogenated pyridines are known to be irritants.[5][6] Prolonged or repeated contact can lead to dermatitis. The causality lies in the reactivity of the molecule with skin proteins and moisture.

-

Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause significant irritation and potential damage.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust or vapors may cause irritation to the respiratory tract.[5][6]

This analog-based assessment serves as a self-validating system; by treating this compound with the precautions required for its better-characterized isomers, we establish a robust margin of safety.

Section 3: Safe Handling and Storage

A systematic and disciplined approach to handling and storage is critical to minimize exposure risk. The following protocols are derived from established best practices for handling halogenated aromatic compounds.[7]

3.1 Engineering Controls and Work Area Preparation

-

Chemical Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted within a properly functioning and certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of vapors or fine particulates.

-

Designated Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

3.2 Storage Protocol

-

Container: Store in a tightly closed, properly labeled container.[10]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[9]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier to the potential hazards.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[5] |

| Skin Protection | Nitrile or neoprene gloves (check manufacturer's compatibility data), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[8] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if there is a risk of exposure outside of a fume hood. | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[5] |

Section 5: First-Aid and Emergency Procedures

A clear, rehearsed emergency plan is essential. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

5.1 First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

5.2 Spill Management Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

-

Dispose: Dispose of all waste in accordance with institutional and local regulations.[7]

Emergency Response Workflow

Caption: Emergency response workflow for incidents involving this compound.

Section 6: Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Hazardous Reactions: Avoid contact with strong oxidizing agents and strong acids.

-

Decomposition Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[6]

Section 7: References

-

Anichem. (n.d.). MATERIAL SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

-

Aaron Chemistry GmbH. (n.d.). 1184920-15-7 | MFCD12911587 | this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C5H2BrClFN, 1 gram. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards - PYRIDINE. Retrieved from [Link]

-

GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

-

University of Washington. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. accelachem.com [accelachem.com]

- 4. 1184920-15-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document offers a detailed exploration of its chemical properties, reliable commercial sourcing, synthesis strategies, safe handling protocols, and its emerging applications, particularly in the development of novel therapeutics.

Introduction: The Strategic Importance of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific arrangement of electron-withdrawing and donating groups on the pyridine ring allows for precise modulation of a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. This compound (CAS Number: 1355247-75-1) is a prime example of a strategically functionalized building block. The distinct electronic nature and reactivity of its three halogen substituents—bromo, chloro, and fluoro—provide medicinal chemists with a versatile scaffold for creating complex molecular architectures with tailored biological activities.

The fluorine atom at the 2-position significantly influences the molecule's electronic properties and can enhance binding affinity to target proteins. The chlorine at the 4-position and bromine at the 5-position offer distinct reactive handles for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value (Predicted) |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| Density | 1.829 ± 0.06 g/cm³ |

| Boiling Point | 209.7 ± 35.0 °C |

| LogP (XLogP3) | 2.6 |

| Polar Surface Area (PSA) | 12.9 Ų |

Note: The data in this table is primarily based on computational predictions, as extensive experimentally derived data for this specific isomer is not widely published. Researchers should verify these properties through their own analysis.

Structural Representation:

Caption: 2D structure of this compound.

Commercial Availability and Supplier Evaluation

Identifying reliable commercial suppliers is a critical first step for any research or development project. However, for this compound, this process is complicated by frequent isomer confusion in supplier catalogs. It is imperative to use the CAS Number 1355247-75-1 as the primary identifier when sourcing this compound.

Identified Potential Suppliers:

While a definitive list of verified suppliers for CAS 1355247-75-1 is challenging to compile from publicly available data due to inconsistencies, the following company has been identified as listing "this compound". Researchers are strongly advised to contact the supplier directly to confirm the CAS number and request a certificate of analysis (CoA) before purchase.

-

JHECHEM CO LTD: This China-based manufactory lists the product on the Echemi platform.[1] However, it is crucial to note that the provided CAS number on the platform (1184920-15-7) is incorrect for this isomer, highlighting the need for direct verification.[1]

Supplier Verification Workflow:

To ensure the procurement of the correct chemical entity, the following self-validating workflow is recommended:

Sources

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-2-fluoropyridine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms on the pyridine core provides a versatile platform for sequential and site-selective functionalization. This guide offers a comprehensive technical overview of its synthesis, delineates the hierarchy of its chemical reactivity, provides field-proven experimental protocols for its key transformations, and discusses its applications as a pivotal building block in the development of complex molecular architectures, particularly in the context of oncology and other therapeutic areas.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic rings make it a cornerstone of modern medicinal chemistry.[3] The introduction of multiple, distinct halogen atoms, as seen in this compound, transforms this simple heterocycle into a powerful synthetic intermediate.[4] The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a programmed, stepwise introduction of various substituents, enabling the precise construction of highly decorated pyridine cores that are central to many targeted therapies.[5][6]

This guide will deconstruct the synthetic utility of this compound (CAS No. 1211580-49-2), providing the causal logic behind its selective reactions and empowering researchers to leverage its unique chemical personality.[7][8]

Synthesis and Physicochemical Properties

While several suppliers offer this compound, understanding its synthesis is crucial for appreciating its impurity profile and scalability.[9][10] A plausible and commonly employed synthetic strategy for related halopyridines involves a multi-step sequence starting from a readily available precursor like 2-amino-4-chloropyridine.[11][12]

A generalized synthetic approach is outlined below:

-

Electrophilic Bromination: The sequence begins with the selective bromination of an aminopyridine precursor at the electron-rich position ortho/para to the activating amino group.

-

Diazotization: The amino group is then converted into a diazonium salt under cryogenic conditions using nitrous acid.

-

Fluoro-de-diazoniation (Balz-Schiemann Reaction): The diazonium intermediate is subsequently displaced with fluoride, often using reagents like anhydrous hydrogen fluoride-pyridine, to install the 2-fluoro substituent. This sequence is analogous to the preparation of compounds like 5-bromo-2-fluoro-4-picoline.[13]

This stepwise introduction of halogens provides a logical route to the target molecule.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1211580-49-2 | [7][8][9][10] |

| Molecular Formula | C₅H₂BrClFN | [7][10] |

| Molecular Weight | 210.43 g/mol | [7][9] |

| Appearance | Liquid | [10] |

Table 2: Predicted and Expected Spectroscopic Data

| Spectrum | Expected Characteristics |

|---|---|

| ¹H NMR | Two distinct signals in the aromatic region, each a doublet, corresponding to the protons at C-3 and C-6. |

| ¹³C NMR | Five signals in the aromatic region, with chemical shifts influenced by the attached halogen atoms. The carbon attached to fluorine will show a large C-F coupling constant. |

| Mass Spec (EI) | A complex molecular ion cluster is expected due to the isotopic abundances of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). |

Note: Experimental spectral data (NMR, LC-MS) are available from commercial suppliers and specialized databases.[9]

Chemical Reactivity: A Tale of Three Halogens

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This allows for a highly controlled, sequential functionalization of the pyridine ring. The reactivity is governed by two primary reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SₙAr).

Reactivity Hierarchy:

-

Position 5 (C-Br): The Carbon-Bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). The established reactivity trend for halogens in oxidative addition to Pd(0) is I > Br > Cl > F.[14]

-

Position 4 (C-Cl): This position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen and the adjacent fluorine atom.[15][16] It is less reactive than the C-Br bond in cross-coupling reactions.

-

Position 2 (C-F): The Carbon-Fluorine bond is the most resistant to oxidative addition and is generally unreactive in standard cross-coupling reactions. However, the C-2 position is the most activated towards SₙAr, even more so than C-4, due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen.[15][17] The high C-F bond strength means harsher conditions are often required for its displacement compared to C-Cl.

Reactivity and Functionalization Map

Caption: Selective functionalization pathways for this compound.

Applications in Drug Discovery

The ability to selectively introduce aryl, alkyl, amine, ether, and other functionalities onto the pyridine core makes this compound a valuable starting material for synthesizing complex molecules. Polysubstituted pyridines are key components of many kinase inhibitors used in oncology, targeting signaling pathways like VEGFR and EGFR.[18][19]

Causality in Drug Design: The sequential functionalization allows for the exploration of structure-activity relationships (SAR). For example, a Suzuki coupling at C-5 can introduce a key pharmacophore to bind in a hydrophobic pocket of a kinase, while a subsequent SₙAr at C-4 with an amine can provide a crucial hydrogen bond interaction or a solubilizing group. This modular approach accelerates the discovery of potent and selective drug candidates.[18]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed for high success rates and reproducibility based on established methodologies for similar substrates.[20][21]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid at the C-Br bond, leaving the C-Cl and C-F bonds intact.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-fluoropyridine.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SₙAr) at the C-4 Position

This protocol describes the displacement of the C-4 chloro substituent with an alcohol nucleophile (O-arylation).

Step-by-Step Methodology:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired phenol or alcohol (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide/phenoxide.

-

Substrate Addition: Add a solution of the starting pyridine (either the initial this compound or the product from Protocol 1) (1.0 equiv.) in anhydrous DMF dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular architects. Its well-defined reactivity hierarchy provides a reliable and programmable pathway for the synthesis of complex, polysubstituted pyridines. As the demand for highly specific and potent therapeutic agents continues to grow, particularly in targeted cancer therapy, the importance of such versatile building blocks will only increase. Future research will likely focus on expanding the repertoire of catalytic systems that can selectively functionalize each position with even greater efficiency and functional group tolerance, further cementing the role of molecules like this compound in the drug discovery pipeline.

References

-

5-BROMO-2-CHLORO-4-FLUOROPYRIDINE [P88301] . ChemUniverse. [Link]

-

CAS No. 1211580-49-2 5-BroMo-2-chloro-4-fluoropyridine . Jigs Chemical. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . National Center for Biotechnology Information. [Link]

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem . ResearchGate. [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines . National Center for Biotechnology Information. [Link]

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine . Novartis OAK. [Link]

-

Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine . ACS Publications. [Link]

-

Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment . National Center for Biotechnology Information. [Link]

- Preparation method of fluoropyridine compounds.

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation . MDPI. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Anticancer Functions of Pyridine Heterocycles . ResearchGate. [Link]

-

New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies . National Center for Biotechnology Information. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities . International Journal of Chemical Studies. [Link]

-

nucleophilic aromatic substitutions . YouTube. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Chemistry Stack Exchange. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids . ResearchGate. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Chemistry Stack Exchange. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

- Synthesis method for 5-bromo-2-fluoropyrimidine.

-

5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76) . ResearchGate. [Link]

-

5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies . MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. - OAK Open Access Archive [oak.novartis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemuniverse.com [chemuniverse.com]

- 8. jigschemical.com [jigschemical.com]

- 9. 1211580-49-2|5-Bromo-2-chloro-4-fluoropyridine|BLD Pharm [bldpharm.com]

- 10. 5-bromo-2-chloro-4-fluoropyridine | CymitQuimica [cymitquimica.com]

- 11. guidechem.com [guidechem.com]

- 12. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Suzuki Coupling [organic-chemistry.org]

Spectroscopic Characterization of 5-Bromo-4-chloro-2-fluoropyridine: A Technical Guide for Researchers

An In-depth Guide for Scientists in Drug Discovery and Chemical Research

Introduction: The Structural Significance of 5-Bromo-4-chloro-2-fluoropyridine

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a fluorine atom—on the pyridine ring creates a versatile scaffold for the synthesis of complex molecular architectures. Each halogen atom offers a potential site for further functionalization through various coupling reactions, making it a valuable building block for creating libraries of novel compounds for biological screening.

The precise characterization of this molecule is paramount to ensure the identity, purity, and desired reactivity in subsequent synthetic steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including detailed protocols for data acquisition and an in-depth analysis of the anticipated spectra.

Molecular Structure and Isotopic Considerations

The molecular formula of this compound is C₅H₂BrClFN, with a monoisotopic mass of 208.904 Da. The presence of bromine and chlorine, both of which have multiple common isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will lead to characteristic isotopic patterns in the mass spectrum, which is a key feature for its identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A dedicated fluorine probe or a broadband probe is required.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 | Doublet (d) | 1H | H-6 |

| ~ 7.8 | Doublet (d) | 1H | H-3 |

Interpretation:

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal due to the deshielding effect of the nitrogen. It will likely appear as a doublet due to coupling with the fluorine atom at the 2-position (a four-bond coupling, ⁴JHF).

-

H-3: This proton is coupled to the fluorine atom at the 2-position (a three-bond coupling, ³JHF), which will also result in a doublet. The chemical shift will be influenced by the adjacent chlorine and fluorine atoms.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached halogens and the nitrogen atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (d) | C-2 |

| ~ 148 (d) | C-6 |

| ~ 140 (d) | C-4 |

| ~ 125 | C-3 |

| ~ 115 | C-5 |

Interpretation:

-

C-2: This carbon is directly bonded to the highly electronegative fluorine atom and the nitrogen atom, causing it to be the most downfield signal. It will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF).

-

C-4: Bonded to chlorine, this carbon will also be significantly downfield. It may show a smaller coupling to the fluorine at C-2 (³JCF).

-

C-6: Adjacent to the nitrogen, this carbon will be deshielded. It will likely exhibit a small coupling to the fluorine at C-2 (³JCF).

-

C-3 and C-5: The chemical shifts of these carbons will be influenced by the neighboring substituents. C-5, bonded to bromine, will be in the upfield region of the aromatic carbons. C-3 will likely show coupling to the fluorine at C-2 (²JCF).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -70 to -90 | Multiplet |

Interpretation:

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The presence of the electron-withdrawing nitrogen and chlorine atoms will influence its resonance. The signal will likely appear as a multiplet due to coupling with H-3 (³JFH) and H-6 (⁴JFH).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Thoroughly mix the sample and KBr by gentle grinding.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Acquire the sample spectrum.

-

The final spectrum is reported as the ratio of the sample to the background spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 1600-1550 | Medium | C=C and C=N stretching (pyridine ring) |

| 1450-1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1200-1000 | Strong | C-F stretching |

| 850-750 | Strong | C-Cl stretching |

| 700-600 | Medium | C-Br stretching |

| Below 900 | Medium | C-H out-of-plane bending |

Interpretation:

The key diagnostic peaks will be the strong C-F stretching band and the characteristic absorptions of the pyridine ring. The C-Cl and C-Br stretching vibrations appear at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It typically provides extensive fragmentation, which can be useful for structural analysis.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are less likely to cause extensive fragmentation and will likely show a prominent molecular ion peak.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a prominent molecular ion peak cluster.

| m/z | Predicted Identity | Comments |

| 209/211/213 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| 174/176 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 130/132 | [M-Br]⁺ | Loss of a bromine atom. |

| 101 | [M-Br-Cl]⁺ | Loss of both bromine and chlorine atoms. |

Interpretation:

The most diagnostic feature will be the isotopic pattern of the molecular ion. The relative intensities of the peaks at m/z 209, 211, and 213 will be determined by the natural abundances of the bromine and chlorine isotopes. Fragmentation is expected to involve the loss of the halogen atoms.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers, enabling them to confidently identify and utilize this important synthetic building block in their drug discovery and development endeavors. It is imperative to correlate the data from all three techniques for a conclusive structural assignment.

References

Due to the lack of specific literature for this compound, this reference list provides sources for general spectroscopic principles and data for analogous compounds.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-fluoropyridine in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-4-chloro-2-fluoropyridine, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction to this compound

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂BrClFN.[1] Its utility as a building block in organic synthesis is significant, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[2] The strategic placement of bromo, chloro, and fluoro substituents on the pyridine ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, purification, and formulation.

Physicochemical Properties:

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClFN | [1] |

| Molecular Weight | 210.43 g/mol | [1][3] |

| Appearance | White to Almost white powder to lump | |

| Melting Point | 50.0 to 54.0 °C | |

| Boiling Point (Predicted) | 209.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.829 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.6 | [1] |

The high molecular weight and the presence of multiple halogen atoms contribute to the solid nature of this compound at room temperature. The XLogP3 value of 2.6 suggests a non-polar character, indicating that it is likely to have better solubility in organic solvents than in water.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a balance of its polar and non-polar regions.

In the case of this compound, the pyridine ring itself is polar due to the presence of the nitrogen atom.[4] However, the three halogen substituents (bromo, chloro, and fluoro) are electron-withdrawing and contribute significantly to the molecule's lipophilicity and reduce its ability to form hydrogen bonds with protic solvents like water. Therefore, it is anticipated that this compound will exhibit limited solubility in polar protic solvents and greater solubility in a range of aprotic and non-polar organic solvents.

Predicted Solubility in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic character of the halogenated ring outweighs the polarity of the nitrogen atom, limiting hydrogen bonding with water. |

| Methanol, Ethanol | Polar Protic | Moderate | The alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can have some interaction with the pyridine nitrogen. |

| Acetone, Ethyl Acetate | Polar Aprotic | High | These solvents have moderate polarity and can effectively solvate the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network. |

| Dichloromethane (DCM) | Non-Polar | High | As a non-polar solvent, DCM is expected to be a good solvent for the relatively non-polar this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for a wide range of organic compounds and is expected to dissolve this compound readily. |

| Toluene, Hexanes | Non-Polar | Moderate to High | These non-polar hydrocarbon solvents should be effective at dissolving the compound, with toluene likely being a better solvent due to potential π-π stacking interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a high-boiling polar aprotic solvent that is an excellent solvent for many organic compounds. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, empirical determination is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol provides a step-by-step guide to determining the solubility of this compound in a chosen solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vial from the shaker.

-

Allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent undissolved solid from affecting the concentration measurement.[6]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[6]

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Safety Precautions

This compound is a chemical compound that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[7][8][9][10] General safety precautions include:

-

Handling in a well-ventilated place, preferably a fume hood.

-

Wearing suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding contact with skin and eyes.

-

Avoiding inhalation of dust.

Conclusion

While specific, publicly available solubility data for this compound is limited, a thorough understanding of its chemical structure and the principles of solubility allows for informed predictions of its behavior in common laboratory solvents. This guide provides the theoretical framework and, more importantly, a detailed, actionable protocol for the empirical determination of its solubility. By following the outlined shake-flask method, researchers can generate the precise and reliable data necessary for advancing their work in drug discovery and chemical synthesis.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.

- EXPERIMENT 1 DETERMIN

- Solubility test for Organic Compounds. (2024, September 24).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Echemi. (n.d.).

- Classification of organic compounds By solubility. (n.d.).

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- PubChem. (n.d.). 5-Bromo-4-fluoropyridin-2-amine.

- ChemicalBook. (2025, July 19).

- Solubility of Things. (n.d.). Pyridine.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 5-Bromo-2-chloro-3-fluoropyridine.

- Ossila. (2023, June 27).

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLORO-5-FLUOROPYRIDINE.

- BLD Pharm. (n.d.). 1211580-49-2|5-Bromo-2-chloro-4-fluoropyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-fluoropyridine.

- ChemicalBook. (2025, July 16). 5-BroMo-2-chloro-4-fluoropyridine | 1211580-49-2.

- Solubility of Organic Compounds. (2023, August 31).

- Advanced ChemBlocks. (n.d.). 2-Bromo-5-chloro-4-fluoropyridine.

- Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!?.

- chemeurope.com. (n.d.). Pyridine.

- BenchChem. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine 831203-13-5.

- PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine.

- Ossila. (n.d.). 5-Bromo-2-fluoropyridine | CAS Number 766-11-0.

- CP Lab Safety. (n.d.). This compound, 98% Purity, C5H2BrClFN, 1 gram.

- PubChem. (n.d.). 2-Bromo-4-chloropyridine.

Sources

- 1. echemi.com [echemi.com]

- 2. ossila.com [ossila.com]

- 3. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-BroMo-2-chloro-4-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. chemicalbook.com [chemicalbook.com]

The Halogenated Pyridine Moiety: A Versatile Synthon in Modern Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines have emerged as indispensable building blocks in the landscape of modern chemical research, underpinning significant advancements in medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and versatile reactivity make them prized synthons for the construction of complex molecular architectures. The introduction of a halogen atom onto the pyridine ring not only modulates the molecule's physicochemical properties, such as basicity and dipole moment, but also provides a reactive handle for a plethora of synthetic transformations[1]. This guide offers an in-depth exploration of the applications of halogenated pyridines, providing technical insights and practical methodologies for their utilization in a research setting.

The Strategic Role of Halogenation in Modulating Physicochemical Properties

The incorporation of halogens—fluorine, chlorine, bromine, or iodine—onto a pyridine ring profoundly alters its electronic and physical characteristics. This strategic functionalization is a key tool for medicinal chemists to fine-tune the properties of drug candidates[2].

Electronic Effects and Acidity

Halogens are electron-withdrawing groups that reduce the basicity of the pyridine nitrogen[1]. This modulation of pKa can be critical for optimizing a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of fluorine into pyridinols significantly impacts the acidity of both the pyridinium nitrogen and the hydroxyl group, which can, in turn, affect the molecule's interaction with biological targets.

Lipophilicity and Metabolic Stability

Halogenation, particularly with fluorine, can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism[2]. This often leads to improved bioavailability and a longer half-life in vivo. The table below summarizes the comparative effects of fluorination and chlorination on key physicochemical properties.

| Property | Effect of Fluorination | Effect of Chlorination | Rationale |

| pKa | Decreases (weaker base) | Decreases (weaker base) | Strong inductive electron withdrawal by the halogen atom reduces electron density on the pyridine ring and the nitrogen lone pair. |

| Lipophilicity (LogP) | Moderate increase | Significant increase | Chlorine is larger and more polarizable than fluorine, contributing more to lipophilicity. |

| Metabolic Stability | Generally increases | Generally increases | C-F and C-Cl bonds are stronger than C-H bonds, making them less susceptible to enzymatic cleavage. Halogens can also shield adjacent sites from metabolic attack. |